molecular formula C7H12N2O B1331182 n-Butyl-2-cyanoacetamide CAS No. 39581-21-0

n-Butyl-2-cyanoacetamide

Cat. No. B1331182
CAS RN: 39581-21-0
M. Wt: 140.18 g/mol
InChI Key: MGZNARROBKPUST-UHFFFAOYSA-N
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Description

n-Butyl-2-cyanoacetamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their applications have been discussed. For instance, N-(4-amino-2-butynyl)acetamides have been synthesized and evaluated for their potential in treating overactive detrusor, a condition affecting bladder control . Additionally, N-tert-butyl-2-iodoacetamide, a related compound, has been used as an alkylating reagent for relative quantitation of proteins, indicating the versatility of similar structures in biochemical applications . Furthermore, poly n-butyl cyanoacrylate, a polymer derived from n-butyl cyanoacrylate, has been utilized in the synthesis of nanoparticles, demonstrating the compound's relevance in nanotechnology .

Synthesis Analysis

The synthesis of related compounds involves specific reactions tailored to achieve desired functional groups and properties. For example, a series of N-(4-amino-2-butynyl)acetamides were synthesized for pharmacological evaluation, with some derivatives showing promising activity and reduced side effects . In another study, N-t-butyliodoacetamide was synthesized in both light and heavy forms, showcasing the ability to create isotopically labeled compounds for proteomics research . The synthesis of poly n-butyl cyanoacrylate nanoparticles involved dispersion polymerization in aqueous media, with the process being influenced by factors such as pH and temperature .

Molecular Structure Analysis

The molecular structure of n-Butyl-2-cyanoacetamide would consist of a butyl group attached to a cyanoacetamide moiety. While the exact structure is not discussed, the papers provide insights into similar compounds. The presence of the cyano group and the acetamide linkage are crucial for the biological activity and reactivity of these compounds, as seen in the derivatives synthesized for medical applications and proteomics .

Chemical Reactions Analysis

The chemical reactivity of n-Butyl-2-cyanoacetamide can be inferred from the reactions involving similar compounds. For instance, the alkylating reagents N-t-butyliodoacetamide and iodoacetanilide react with cysteine residues in proteins, indicating that n-Butyl-2-cyanoacetamide could potentially participate in similar alkylation reactions . The polymerization of n-butyl cyanoacrylate into nanoparticles suggests that n-Butyl-2-cyanoacetamide may also undergo polymerization under the right conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of n-Butyl-2-cyanoacetamide are not directly reported, related compounds provide some context. The solubility, reactivity, and stability of these compounds can be influenced by their functional groups and molecular structure. For example, the stability of poly n-butyl cyanoacrylate nanoparticles is affected by the presence of a steric stabilizer and the pH of the medium . Similarly, the synthesis of isotopically labeled alkylating reagents suggests that n-Butyl-2-cyanoacetamide could be modified to alter its physical properties for specific applications .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : N-cyanoacetamides, including n-Butyl-2-cyanoacetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .
  • Results or Outcomes : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Safety And Hazards

The safety information for n-butyl-2-cyanoacetamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-butyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNARROBKPUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960193
Record name N-Butyl-2-cyanoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-2-cyanoacetamide

CAS RN

39581-21-0
Record name NSC81847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyl-2-cyanoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Elmi-Mehr, A Davoodnia, M Pordel - Russian Journal of General …, 2018 - Springer
… -5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carboxamide are synthesized via in situ Knoevenagel condensation of aromatic aldehydes with N-butyl-2-cyanoacetamide, …
Number of citations: 4 link.springer.com
RA Mekheimer, MA Al-Sheikh, HY Medrasi… - Molecules, 2018 - mdpi.com
… , after experimentation with different solvents, reaction temperatures and base catalysts, we found that the best result was obtained by stirring the solution of N-butyl-2-cyanoacetamide (…
Number of citations: 20 www.mdpi.com
KM Al-Zaydi, RM Borik, MH Elnagdi - Green Chemistry Letters and …, 2012 - Taylor & Francis
Cyanoacetamides 3a–d were prepared by reacting ethyl cyanoacetate with primary aliphatic amines 2a–d. The formed cyanoacetamides 3a–d were coupled with aromatic diazonium …
Number of citations: 14 www.tandfonline.com
CK Jadhav, AS Nipate, AV Chate… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… via multi-component process from the reaction of N-butyl-2-cyanoacetamide (1a, 1 mmol), … out using a multicomponent approach with N-butyl-2-cyanoacetamide (1a), benzaldehyde (…
Number of citations: 1 www.tandfonline.com
K Kusakabe, Y Tada, Y Iso, M Sakagami… - Bioorganic & medicinal …, 2013 - Elsevier
Selective CB2 agonists have the potential for treating pain without central CB1-mediated adverse effects. Screening efforts identified 1,2-dihydro-3-isoquinolone 1; however, this …
Number of citations: 52 www.sciencedirect.com
TA Hill, CP Gordon, AB McGeachie… - Journal of medicinal …, 2009 - ACS Publications
Screening identified two bisindolylmaleimides as 100 μM inhibitors of the GTPase activity of dynamin I. Focused library approaches allowed development of indole-based dynamin …
Number of citations: 173 pubs.acs.org
F Tong, IJ Linares-Mendez, YF Han… - Organic & …, 2018 - pubs.rsc.org
… N-Butyl-2-cyanoacetamide, 1a. In a 50 mL round bottom flask n-butylamine (293 mg, 3.99 mmol) and ethyl cyanoacetate (453 mg, 4.00 mmol) were added and dissolved in anhydrous …
Number of citations: 4 pubs.rsc.org
Z Xiao, A Osipyan, S Song, D Chen… - Journal of Medicinal …, 2022 - ACS Publications
… (48) To synthesize R110 (3a), 2-(4-chlorophenyl)acetaldehyde (1a, 0.32 g, 2.0 mmol) in EtOH (5 mL) was added into a solution of N-butyl-2-cyanoacetamide (2a, 0.31 g, 2.1 mmol). To …
Number of citations: 13 pubs.acs.org
Z Xiaoa, A Osipyan, S Songa, D Chena… - Expand the drug …, 2021 - research.rug.nl
… 45 To synthesize R110 (3a), 2-(4-chlorophenyl) acetaldehyde (1a, 0.32 g, 2.0 mmol) in ethanol (5 mL) was added into a stirred solution of N-butyl-2-cyanoacetamide (2a, 0.31 g, 2.1 …
Number of citations: 2 research.rug.nl
WMA Niessen, H Rosing, JH Beijnen - International Journal of Mass …, 2021 - Elsevier
Signal transduction inhibitors (STIs), especially tyrosine kinase inhibitors, are being used to treat diseases in which deregulation of the protein kinase activity plays a role, such as in …
Number of citations: 2 www.sciencedirect.com

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